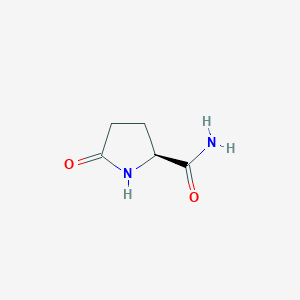

(S)-5-Oxopyrrolidine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332159 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16395-57-6 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Pidotimod as a Synthetic Immunomodulator

An In-Depth Technical Guide to the Mechanism of Action of (S)-5-Oxopyrrolidine-2-carboxamide (Pidotimod)

This compound, chemically known as 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid and commonly referred to as Pidotimod, is a synthetic dipeptide molecule with potent immunomodulatory activity.[1][2][3][4][5] For over three decades, it has been utilized as an agent to enhance and regulate immune responses, particularly in the context of recurrent respiratory infections in both pediatric and adult populations.[6][7][8][9] Unlike broad immunosuppressants or non-specific immunostimulants, Pidotimod exerts a nuanced effect on the immune system, targeting key cellular players in both the innate and adaptive branches.[10][11][12][13] This guide provides a detailed examination of its molecular and cellular mechanisms, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism: A Dual Action on Innate and Adaptive Immunity

The primary therapeutic value of Pidotimod lies in its ability to bolster both the body's first-line defenses and its long-term, specific immune memory.[1][4][10][14] Its mechanism is not centered on a single receptor but rather on a coordinated enhancement of multiple immunological processes. The immunostimulatory activity is broadly categorized into its effects on innate immunity, which provides immediate, non-specific defense, and adaptive immunity, which is responsible for pathogen-specific, long-lasting protection.[11][15][16]

Figure 1: High-level overview of Pidotimod's dual action on innate and adaptive immune cells.

Part 1: Modulation of the Innate Immune System

The innate immune system is the first line of defense against pathogens. Pidotimod enhances its efficacy by acting on several key cellular and molecular components.

Activation of Antigen-Presenting Cells (APCs)

A cornerstone of Pidotimod's mechanism is its profound effect on dendritic cells (DCs), the most potent antigen-presenting cells that bridge the innate and adaptive immune responses.[7][10]

-

Induction of DC Maturation: Pidotimod promotes the phenotypic and functional maturation of DCs.[1][4][6][17] This is characterized by the upregulation of crucial cell surface molecules, including the major histocompatibility complex class II receptor (HLA-DR) and co-stimulatory molecules like CD83 and CD86.[1][3][5][6] Enhanced expression of these molecules is critical for the efficient presentation of antigens to naive T-cells.[16]

-

Cytokine Production: Stimulated DCs release pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[6][15] This cytokine milieu is instrumental in driving the subsequent adaptive immune response, particularly skewing it towards a T helper 1 (Th1) phenotype.[4][17]

Upregulation of Toll-Like Receptors (TLRs)

Toll-like receptors are pattern recognition receptors (PRRs) that recognize conserved molecular structures on pathogens and trigger an immune response.[18] Pidotimod has been shown to upregulate the expression of TLRs, particularly TLR2, on the surface of airway epithelial cells.[1][16][19]

-

Mechanism of TLR Upregulation: This effect is thought to be mediated through the modulation of intracellular signaling pathways involving Nuclear Factor kappa B (NF-κB).[5][16][20] By increasing the expression and nuclear translocation of NF-κB, Pidotimod enhances the transcription of genes for TLRs and other inflammatory mediators.[20] This heightened TLR expression primes epithelial cells to respond more robustly to invading pathogens.[1][4]

Figure 2: Pidotimod enhances the TLR2/NF-κB signaling pathway, boosting cellular response to pathogens.

Enhancement of Phagocytosis and NK Cell Activity

Pidotimod also boosts the function of other key innate immune cells:

-

Phagocytes: It promotes the phagocytic activity of macrophages and neutrophils, enabling more efficient clearance of pathogens.[1][4][11]

-

Natural Killer (NK) Cells: The activity of NK cells, which are crucial for eliminating virally infected cells and tumor cells, is also increased.[1][4][17]

Part 2: Orchestration of the Adaptive Immune Response

By activating and maturing DCs, Pidotimod sets the stage for a robust and targeted adaptive immune response.

T-Cell Proliferation and Th1 Polarization

The cytokine environment created by Pidotimod-stimulated DCs, rich in IL-12, strongly promotes the differentiation of naive T helper cells into the Th1 phenotype.[1][6][15] Th1 cells are critical for cell-mediated immunity, orchestrating the defense against intracellular bacteria and viruses.[20] This polarization represents a key mechanism for its efficacy in preventing recurrent respiratory infections, which are often viral in origin.[3]

Augmentation of Humoral Immunity

Pidotimod's influence extends to humoral immunity, primarily mediated by B-lymphocytes and the antibodies they produce. It has been shown to increase the levels of secretory Immunoglobulin A (sIgA).[1][3][6] sIgA is the main antibody found in mucous secretions, including saliva and respiratory tract fluids, where it acts as a crucial first line of defense by neutralizing pathogens before they can infect host cells.[4]

| Target Cell/System | Key Molecular Effect | Functional Outcome |

| Dendritic Cells | Upregulation of HLA-DR, CD83, CD86[1][3][6] | Enhanced antigen presentation to T-cells |

| Increased production of TNF-α, IL-12[6][15] | Promotion of Th1 differentiation | |

| Epithelial Cells | Upregulation of TLR2 expression[1][16][19] | Heightened sensitivity to pathogens |

| Phagocytes | Increased phagocytic activity[1][4][11] | More efficient pathogen clearance |

| NK Cells | Enhanced cytotoxic activity[1][4][17] | Improved elimination of infected cells |

| T-Lymphocytes | Polarization towards Th1 phenotype[1][6][15] | Strengthened cell-mediated immunity |

| B-Lymphocytes | Increased production of secretory IgA[1][3][6] | Enhanced mucosal immunity |

| Table 1: Summary of the core molecular and cellular effects of Pidotimod. |

Part 3: Experimental Validation of Mechanism

The mechanisms described above have been elucidated through a variety of in vitro and in vivo studies. Understanding these experimental frameworks is crucial for appreciating the causality behind the mechanistic claims.

Protocol: In Vitro Dendritic Cell Maturation Assay

This workflow is fundamental to demonstrating Pidotimod's effect on antigen-presenting cells. It validates the drug's ability to induce a state of heightened immunocompetence in DCs.

Objective: To quantify the effect of Pidotimod on the expression of maturation markers (CD83, CD86, HLA-DR) on human monocyte-derived dendritic cells (mo-DCs).

Methodology:

-

Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes (CD14+) are then purified from the PBMC fraction using magnetic-activated cell sorting (MACS).

-

Differentiation into Immature DCs (iDCs): Purified monocytes are cultured for 5-6 days in RPMI-1640 medium supplemented with fetal bovine serum, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-4 (IL-4). This process differentiates the monocytes into iDCs.

-

Stimulation with Pidotimod: The iDCs are harvested and re-plated. They are then treated with various concentrations of Pidotimod. A positive control (e.g., Lipopolysaccharide, LPS) and a negative control (medium alone) are included. The cells are incubated for 24-48 hours.

-

Flow Cytometry Analysis:

-

Cells are harvested and washed in a fluorescence-activated cell sorting (FACS) buffer.

-

They are stained with a cocktail of fluorescently-labeled monoclonal antibodies specific for DC maturation markers: anti-CD83, anti-CD86, and anti-HLA-DR.

-

Data is acquired on a flow cytometer.

-

-

Data Interpretation: The percentage of cells expressing high levels of the maturation markers and the mean fluorescence intensity (MFI) of these markers are quantified and compared between the Pidotimod-treated group, the positive control, and the negative control. An increase in both metrics in the Pidotimod group confirms its maturating effect.

Figure 3: Experimental workflow for assessing Dendritic Cell maturation induced by Pidotimod.

Conclusion

This compound (Pidotimod) is an immunomodulatory agent with a well-defined, multifaceted mechanism of action. It does not merely stimulate the immune system but rather orchestrates a more efficient and coordinated response. By promoting the maturation of dendritic cells, upregulating pathogen-sensing Toll-like receptors, and enhancing the function of phagocytes and NK cells, it significantly strengthens the innate immune barrier.[1][4][21] Concurrently, it guides the adaptive immune response towards a Th1 phenotype, crucial for anti-viral and anti-bacterial defense, and boosts mucosal immunity through increased sIgA production.[3][6] This dual-pronged approach provides a robust scientific rationale for its clinical efficacy in the prevention and management of recurrent infections.

References

- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pidotimod: uses, Mechanism of action, and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. Pidotimod in pediatrics: new evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pidotimod: the state of art | springermedizin.de [springermedizin.de]

- 5. Pidotimod: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. What is Pidotimod used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Pidotimod | Antibacterial | TargetMol [targetmol.com]

- 14. Pidotimod: A Reappraisal | Semantic Scholar [semanticscholar.org]

- 15. mrmjournal.org [mrmjournal.org]

- 16. Immunostimulants in respiratory diseases: focus on Pidotimod - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pidotimod and Toll-like receptor pathways [cds-bsx.com]

- 19. researchgate.net [researchgate.net]

- 20. Pidotimod | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Pidotimod impact on innate immunity [cds-bsx.com]

An In-Depth Technical Guide to the Discovery and Isolation of L-Pyroglutamamide

This guide provides a comprehensive technical overview of L-Pyroglutamamide, a fascinating derivative of L-pyroglutamic acid. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, isolation, and potential therapeutic applications of this molecule. We will delve into the scientific rationale behind its synthesis, purification, and characterization, offering field-proven insights to guide your research endeavors.

Introduction: The Significance of the Pyroglutamyl Scaffold

The pyroglutamyl moiety, a five-membered lactam ring, is a privileged scaffold in medicinal chemistry and natural product science. It is the N-terminal residue of several biologically active peptides and proteins, conferring resistance to degradation by aminopeptidases. The parent molecule, L-pyroglutamic acid, is a naturally occurring amino acid derivative found in various biological tissues, including the brain, skin, and cerebrospinal fluid.[1] Its unique conformational constraints and hydrogen bonding capabilities make it an attractive starting material for the asymmetric synthesis of a wide range of bioactive molecules.[2]

The exploration of L-pyroglutamic acid analogues has led to the development of compounds with diverse pharmacological activities, including antifungal, anti-inflammatory, and neuritogenic properties.[3] Among these derivatives, L-Pyroglutamamide emerges as a molecule of significant interest, warranting a detailed examination of its discovery, isolation, and biological potential.

The Emergence of L-Pyroglutamamide as a Molecule of Interest

While a singular, seminal "discovery" of L-Pyroglutamamide in nature is not prominently documented, its emergence as a research target is a logical progression from the extensive studies on L-pyroglutamic acid and its derivatives. The inherent biological activities of the pyroglutamyl scaffold prompted chemists to explore modifications of the carboxylic acid group, with amidation being a fundamental transformation. The synthesis of L-Pyroglutamamide and its analogues is driven by the hypothesis that the amide functionality could modulate the molecule's physicochemical properties, such as solubility, membrane permeability, and receptor binding affinity, potentially leading to enhanced or novel biological activities.

Recent research has begun to validate this hypothesis, with newly synthesized pyroglutamate amides demonstrating significant neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[4] This underscores the growing importance of L-Pyroglutamamide as a lead compound for drug discovery.

Synthesis and Isolation: A Tale of Two Paths

The acquisition of L-Pyroglutamamide for research and development can be approached from two distinct avenues: isolation from natural sources and chemical synthesis. While the former remains a possibility, the latter is currently the more established and reliable method.

A Generalized Workflow for Isolation from Natural Sources

The isolation of novel compounds from natural sources is a cornerstone of drug discovery. While specific protocols for L-Pyroglutamamide are not yet widely published, a general workflow for the isolation of polar, small-molecule natural products can be adapted.

Step-by-Step Generalized Isolation Protocol:

-

Biomass Collection and Preparation: The initial step involves the collection of the source material (e.g., plant, microbial fermentation broth). The biomass is typically dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A solvent or series of solvents is used to extract the compounds of interest from the biomass. For a polar molecule like L-Pyroglutamamide, a polar solvent such as methanol, ethanol, or a mixture of methanol and water would be a logical starting point.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove lipids and other non-polar constituents. The polar layer, expected to contain L-Pyroglutamamide, is retained.

-

Chromatographic Purification: The enriched polar fraction is then subjected to a series of chromatographic steps for further purification.

-

Column Chromatography: Initial purification is often performed on a silica gel or reversed-phase (C18) column, eluting with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure L-Pyroglutamamide is typically achieved using preparative HPLC, often with a reversed-phase column and a mobile phase of water and acetonitrile or methanol.

-

-

Characterization: The purified compound is then characterized using spectroscopic techniques to confirm its identity and purity.

Caption: Generalized workflow for the isolation of L-Pyroglutamamide from natural sources.

Chemical Synthesis: A Reliable and Scalable Approach

Chemical synthesis offers a more controlled and scalable route to L-Pyroglutamamide, starting from readily available precursors like L-glutamic acid or L-glutamine.

The most common synthetic route involves the initial conversion of L-glutamic acid to L-pyroglutamic acid, followed by amidation.

Step-by-Step Synthesis Protocol:

-

Cyclization of L-Glutamic Acid:

-

L-glutamic acid is heated to a high temperature (typically 140-180°C) to induce intramolecular dehydration and cyclization to form L-pyroglutamic acid.[5][6]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude L-pyroglutamic acid is purified by recrystallization from water or an ethanol/petroleum ether mixture.[5]

-

-

Amidation of L-Pyroglutamic Acid:

-

The carboxylic acid of L-pyroglutamic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS).

-

The activated L-pyroglutamic acid is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form L-Pyroglutamamide.

-

The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

-

The resulting L-Pyroglutamamide is then purified by column chromatography or recrystallization.

-

Caption: Synthetic pathway for L-Pyroglutamamide from L-Glutamic Acid.

An alternative approach starts with L-glutamine, which can undergo intramolecular cyclization to form L-Pyroglutamamide. This reaction can sometimes occur under harsh conditions, such as autoclaving.[5] However, for controlled synthesis, specific reagents are employed.

Physicochemical Characterization

The structural elucidation and purity assessment of L-Pyroglutamamide rely on a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the protons of the pyrrolidone ring and the amide protons. The chemical shifts and coupling constants would be consistent with the rigid cyclic structure. While a specific spectrum for the amide is not readily available, the spectrum of L-pyroglutamic acid shows characteristic multiplets for the ring protons between 2.0 and 4.5 ppm.[2][7] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the lactam and the amide, as well as the carbons of the pyrrolidone ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of L-Pyroglutamamide (C₅H₈N₂O₂), and characteristic fragmentation patterns. |

| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the amide and lactam, and the C=O stretches of the amide and lactam. |

| Chiral HPLC | A single peak when analyzed on a chiral column, confirming the enantiomeric purity of the L-isomer. |

Biological Significance and Therapeutic Potential

Emerging research highlights the potential of L-Pyroglutamamide and its derivatives in several therapeutic areas.

Neuroprotection

A newly synthesized pyroglutamate amide has demonstrated significant neuroprotective effects against neurotoxicity-induced cell death in models of Alzheimer's disease.[4] The proposed mechanism involves the reduction of excitotoxicity and apoptosis by acting as an antagonist at non-NMDA glutamate receptors.[4] The compound also exhibited antioxidant properties, reducing reactive oxygen species (ROS) and improving the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[4]

Anti-inflammatory Activity

Pyroglutamyl-containing peptides have been shown to possess anti-inflammatory properties. For instance, pyroglutamyl-leucine has been reported to inhibit the secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This suggests that L-Pyroglutamamide could also exert anti-inflammatory effects and warrants further investigation in inflammatory disease models.

Antifungal and Other Activities

Derivatives of L-pyroglutamic acid have been synthesized and evaluated for a range of biological activities, including potent antifungal activity against plant pathogens like Phytophthora infestans.[3] This suggests that the pyroglutamyl scaffold is a versatile platform for the development of various therapeutic and agrochemical agents.

Future Directions

The study of L-Pyroglutamamide is still in its early stages, with significant opportunities for future research. Key areas for exploration include:

-

Systematic Exploration of Natural Sources: A thorough investigation of various natural sources, particularly extremophilic microorganisms and medicinal plants, may lead to the discovery of naturally occurring L-Pyroglutamamide and novel analogues.

-

Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of L-Pyroglutamamide.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of L-Pyroglutamamide derivatives will be crucial for optimizing its therapeutic properties and identifying lead compounds for drug development.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive preclinical studies are required to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of L-Pyroglutamamide to determine its suitability as a drug candidate.

References

- 1. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 2. L-Pyroglutamic acid(98-79-3) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267) [hmdb.ca]

- 8. researchmap.jp [researchmap.jp]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of (S)-5-Oxopyrrolidine-2-carboxamide

Introduction: Beyond the Molecular Formula

(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, is a fascinating molecule derived from L-pyroglutamic acid. Pyroglutamic acid itself is a metabolite in the glutathione cycle and is found in various proteins.[1] Its derivatives are gaining significant attention in pharmaceutical and nutraceutical fields for their potential nootropic effects and roles in enhancing the stability of peptides by protecting their N-terminus from degradation. Analogs have demonstrated a wide array of biological activities, including antifungal, anti-inflammatory, and neuritogenic properties.[2]

For drug development professionals, however, the molecular formula C₅H₈N₂O₂ is merely the starting point.[1] The true potential of a molecule as a therapeutic agent is profoundly influenced by its solid-state properties—stability, solubility, hygroscopicity, and polymorphism. These macroscopic characteristics are dictated by the precise three-dimensional arrangement of molecules in a crystal lattice. Therefore, single-crystal X-ray diffraction (SCXRD) is not just an analytical technique; it is a strategic tool for de-risking development and optimizing formulation.[3]

This technical guide provides a comprehensive walkthrough of the crystal structure analysis of this compound. While a definitive public crystal structure for this specific amide is not available as of this writing, this paper will establish a rigorous, field-proven methodology for its determination and analysis. We will leverage the known crystal structure of its parent compound, L-pyroglutamic acid, as a foundational example to illustrate the core principles of data interpretation and structural refinement.

Part 1: The Foundation - Sourcing and Crystallizing the Analyte

The journey to a crystal structure begins with a pure, crystalline sample. The quality of the final structural model is inextricably linked to the quality of the single crystal used for diffraction.

Synthesis and Purity

This compound can be synthesized from its readily available precursor, L-pyroglutamic acid. A common synthetic route involves the activation of the carboxylic acid, followed by amidation.

Exemplary Protocol: Synthesis via Mixed Anhydride

-

Dissolution: Dissolve L-pyroglutamic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Activation: Cool the solution to 0°C and add a base (e.g., triethylamine) followed by an activating agent like ethyl chloroformate to form a mixed anhydride.

-

Amidation: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent.

-

Workup & Purification: After the reaction is complete, filter the resulting salts and concentrate the filtrate. The crude product is then purified, typically by recrystallization, to achieve the high purity (>99%) required for crystallization trials. Purity should be confirmed by methods such as HPLC, NMR, and Mass Spectrometry.

The Crystallization Imperative: A Quest for Order

Crystallization is often more art than science, requiring a systematic screening of conditions to encourage molecules to self-assemble into a well-ordered lattice. The primary distinction between L-pyroglutamic acid and L-Pyroglutamamide lies in their hydrogen bonding capabilities. The carboxylic acid of the former is a strong hydrogen bond donor and acceptor, while the primary amide of the latter also possesses both donor (N-H) and acceptor (C=O) sites, but with different electronic and steric profiles. This dictates the choice of solvents.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Choose a range of solvents with varying polarities, from nonpolar (e.g., heptane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., methanol, ethanol, water). The goal is to find a solvent or solvent system in which the compound has moderate solubility.

-

Screening Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over days or weeks. .

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a slide over a reservoir containing a poor solvent (in which the compound is insoluble). The poor solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Thermal Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Optimization: Once initial crystal "hits" are identified, refine the conditions (e.g., concentration, temperature, solvent ratios) to grow larger, single crystals of sufficient quality for diffraction.

Part 2: From Crystal to Diffraction Pattern - Data Acquisition

With a suitable crystal, the next step is to probe its internal structure using X-rays. The single-crystal X-ray diffraction experiment measures the pattern of scattered X-rays, which contains the information needed to reconstruct the electron density, and thus the atomic arrangement, within the crystal.

The SCXRD Workflow

The process is a systematic progression from sample mounting to data reduction.

Causality in Protocol:

-

Cryo-cooling: Crystals are flash-cooled to ~100 K to minimize radiation damage from the high-intensity X-ray beam. This allows for longer exposure times and higher quality data.

-

Data Collection Strategy: Modern diffractometers calculate an optimal strategy to ensure high completeness (measuring as many unique reflections as possible) and redundancy (measuring the same reflections multiple times to improve statistics) in the shortest time.

Part 3: Decoding the Data - Structure Solution and Refinement

The processed diffraction data is a list of reflection intensities. The crucial missing piece of the puzzle is the phase information for each reflection. Solving this "phase problem" is the key to generating an initial model of the crystal structure, which is then improved through refinement.

From Phases to a Final Model

For small molecules like L-Pyroglutamamide, powerful direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.

The Refinement Process: A Self-Validating System Refinement is an iterative process of adjusting the atomic parameters (position, occupancy, and displacement) to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). This agreement is monitored using the crystallographic R-factor (or R1).

A key step is the introduction of anisotropic displacement parameters (ADPs), which model the vibration of each atom as an ellipsoid rather than a sphere, accounting for its movement within the lattice. Finally, hydrogen atoms are typically located in the difference Fourier map (a map of residual electron density) and refined.

Part 4: The Blueprint of a Molecule - In-Depth Structural Analysis

Once the structure is refined, the chemical and pharmaceutical insights can be extracted. For L-Pyroglutamamide, the analysis would focus on molecular conformation and, most critically, the network of intermolecular interactions that govern its solid-state behavior.

Illustrative Example: L-Pyroglutamic Acid Data

To ground our discussion, we refer to the refined crystal structure of L-pyroglutamic acid.[4] This provides a validated dataset to understand the type of information obtained from a successful analysis.

| Parameter | Illustrative Data (L-Pyroglutamic Acid) [4] | Commentary for L-Pyroglutamamide Analysis |

| Chemical Formula | C₅H₇NO₃ | C₅H₈N₂O₂ |

| Formula Weight | 129.12 g/mol | 128.13 g/mol |

| Crystal System | Monoclinic | To be determined experimentally. |

| Space Group | P2₁/a | To be determined. Likely a chiral space group (e.g., P2₁) due to the S-enantiomer. |

| a (Å) | 9.194 (2) | To be determined. |

| b (Å) | 8.744 (1) | To be determined. |

| c (Å) | 7.575 (1) | To be determined. |

| β (°) | 116.29 (2) | To be determined. |

| Volume (ų) | 574.9 (2) | To be determined. |

| Z | 4 | Number of molecules per unit cell, to be determined. |

| Final R1 [I>2σ(I)] | 0.042 | Target value for a good refinement is typically < 0.05. |

Molecular Conformation

The analysis would first confirm the absolute stereochemistry at the C2 position as (S). The five-membered pyrrolidinone ring is not planar; its exact pucker (e.g., envelope or twist conformation) would be quantified by calculating torsion angles. This conformation is a balance between minimizing steric strain and optimizing intramolecular interactions.

The Hydrogen Bonding Network: The Core of Crystal Engineering

The most significant difference between the acid and the amide is the hydrogen bonding pattern.

-

L-Pyroglutamic Acid: Forms a classic carboxylic acid dimer, where two molecules are linked by strong O-H···O hydrogen bonds. These dimers are then connected into sheets by N-H···O bonds involving the lactam group.

-

L-Pyroglutamamide (Hypothetical): The primary amide (-CONH₂) introduces two N-H donor sites and retains the carbonyl oxygen acceptor. The lactam N-H and C=O groups are also available. This creates the potential for a more complex, three-dimensional network. The amide N-H groups can interact with the carbonyl oxygens of either the amide or the lactam groups of neighboring molecules.

This difference is fundamental. The robust, planar dimer motif of the acid often leads to predictable, layered packing. The amide, lacking this dominant motif, has more degrees of freedom to form intricate 3D networks, which can significantly impact physical properties.

Part 5: From Structure to Strategy - Implications for Drug Development

A solved crystal structure is a predictive tool for addressing key challenges in pharmaceutical development.

-

Polymorphism: Does L-Pyroglutamamide exist in multiple crystalline forms? A structural analysis of different polymorphs would reveal which hydrogen bonding networks are most stable, guiding the selection of the desired form for development. Each polymorph would have a unique diffraction pattern and distinct physical properties.

-

Solubility and Dissolution: A crystal structure allows for the calculation of lattice energy. A highly stable crystal lattice with strong, extensive hydrogen bonding will generally have lower aqueous solubility. Understanding these interactions can inform strategies for solubility enhancement, such as the design of co-crystals or salts.[5]

-

Stability and Formulation: The structure reveals which functional groups are involved in strong intermolecular interactions and which are exposed on the crystal surface. This knowledge is crucial for predicting potential degradation pathways and designing stable formulations by selecting excipients that do not disrupt the critical packing forces.

Conclusion

The crystal structure analysis of this compound is a critical step in unlocking its full therapeutic potential. It provides an unambiguous, atom-level understanding of its solid-state form, moving beyond speculation to data-driven decision-making. The process, from meticulous crystallization and high-precision diffraction experiments to iterative refinement and in-depth analysis of intermolecular forces, provides the foundational knowledge required for effective drug development. By understanding the precise architecture of how these molecules assemble, researchers and scientists can better predict and control the material's behavior, ultimately accelerating the path from a promising molecule to a safe and effective medicine.

References

(S)-5-Oxopyrrolidine-2-carboxamide: A Glutamate Analogue at the Nexus of Neuromodulation and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Simple Molecule

In the vast landscape of neuroactive compounds, the intricate signaling cascades of glutamate, the primary excitatory neurotransmitter in the central nervous system, represent a focal point for therapeutic intervention. Within this domain, (S)-5-Oxopyrrolidine-2-carboxamide, also known as L-pyroglutamamide, emerges as a compelling molecule of interest. As a cyclized derivative of L-glutamic acid, its structural simplicity belies a nuanced profile of biological activity that spans neuroprotection, cognitive enhancement, and even ventures into the realms of antimicrobial and anticancer research. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this glutamate analogue, from its fundamental chemistry to its potential therapeutic applications and the methodologies to explore them. We will delve into its synthesis, elucidate its proposed mechanisms of action, and provide actionable experimental protocols to empower further investigation into its promising pharmacological profile.

The Chemical Identity of this compound: A Derivative of Glutamate

This compound is a naturally occurring amino acid derivative.[1] Its structure is characterized by a five-membered lactam ring, which is formed from the intramolecular cyclization of the γ-carboxylic acid and the α-amino group of L-glutamic acid.[2][3] This cyclization results in a molecule that is structurally related to both L-glutamic acid and L-proline.[4]

| Property | Value | Source |

| Molecular Formula | C5H8N2O2 | [5] |

| Molecular Weight | 128.13 g/mol | [5][6] |

| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxamide | [5] |

| Synonyms | L-Pyroglutamamide, (S)-Pyroglutamamide | [5][7] |

| CAS Number | 16395-57-6 | [5] |

| Appearance | White to off-white powder | [8] |

| Solubility | Soluble in water | [9] |

The presence of the lactam ring imparts a degree of conformational rigidity to the molecule, which is a key factor in its interaction with biological targets. This structural feature also contributes to its increased metabolic stability compared to its parent amino acid, L-glutamic acid.

Synthesis and Physicochemical Characterization: From Precursor to Purified Compound

The synthesis of this compound is most commonly achieved through the amidation of L-pyroglutamic acid, which itself is readily prepared by the thermal cyclization of L-glutamic acid.[3][10][11] This two-step process offers a straightforward and efficient route to the desired compound.

Synthesis Workflow

Figure 1: General synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol outlines a common laboratory-scale synthesis of this compound from L-pyroglutamic acid.

Materials:

-

L-Pyroglutamic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Hydroxybenzotriazole (HOBt)

-

Aniline

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of L-pyroglutamic acid (1 equivalent) in anhydrous DMF, add HOBt (1.1 equivalents) and EDC.HCl (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 10 minutes.

-

Amine Addition: Add aniline (1 equivalent) dropwise to the reaction mixture, followed by the addition of DIPEA (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., EtOAc/Hexanes).

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure this compound.[12]

Mechanism of Action: A Focus on Neuroprotection

The neuroprotective effects of this compound and its derivatives are thought to be mediated, at least in part, through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[13] Overactivation of NMDA receptors, particularly those containing the NR2B subunit, leads to excessive calcium influx, triggering a cascade of neurotoxic events.[4][14]

The NR2B-NMDA Receptor Signaling Pathway

The neuroprotective mechanism likely involves the attenuation of the downstream signaling cascade initiated by NR2B-containing NMDA receptor overactivation.

Figure 2: Proposed neuroprotective mechanism via modulation of the NR2B-NMDA receptor signaling pathway.

Overstimulation of NR2B-containing NMDA receptors by glutamate leads to a significant and prolonged increase in intracellular calcium.[5] This excessive calcium influx activates the tyrosine phosphatase STEP, which in turn dephosphorylates and inactivates the ERK MAP kinase.[5] The ERK signaling pathway is crucial for promoting neuronal survival. By modulating the activity of the NR2B-NMDA receptor, this compound may prevent this cascade, thereby preserving ERK activity and promoting neuronal survival.

Therapeutic Potential and Applications

The unique biological activity profile of this compound and its derivatives has prompted investigations into several therapeutic areas.

Neuroprotection and Cognitive Enhancement

As a glutamate analogue, this compound has been explored for its nootropic and neuroprotective properties. Its ability to modulate NMDA receptor activity suggests potential applications in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.[13][15] Furthermore, its structural relative, L-pyroglutamic acid, has been shown to enhance the release of acetylcholine, a neurotransmitter vital for memory and cognitive function.[16]

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine have demonstrated promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria.[17][18] While the exact mechanism is still under investigation, these findings suggest that the 5-oxopyrrolidine scaffold could be a valuable starting point for the development of novel antibiotics.

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

| Compound Derivative | Target Organism | MIC (µg/mL) | Source |

| 3-bromo-2-fluoro phenyl oxapyrrolidine-2-carboxamide | M. tuberculosis H37Rv | 3.12 | [12] |

| 4-bromo phenyl oxapyrrolidine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | [12] |

| difluoro phenyl oxapyrrolidine-2-carboxamide | M. tuberculosis H37Rv | 6.25 | [12] |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives against various cancer cell lines, including human lung adenocarcinoma.[17][18] The antiproliferative effects appear to be structure-dependent, indicating that modifications to the core scaffold can be tailored to target specific cancer types.

Table 3: Anticancer Activity of Carboxamide Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Source |

| Pyridinyl carboxamide 10 | HCT-116 (Colon) | 1.01 | [13] |

| Anthraquinone-based carboxamide 12 | K-562 (Leukemia) | 0.33 | [13] |

| Anthraquinone-based carboxamide 14 | K-562 (Leukemia) | 0.61 | [13] |

Experimental Protocols for Biological Evaluation

To facilitate further research into the multifaceted biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Neuroprotection Assay (NMDA-Induced Excitotoxicity)

This assay evaluates the ability of a test compound to protect neurons from NMDA-induced cell death.[19][20]

References

- 1. NR2B Signaling Regulates the Development of Synaptic AMPA Receptor Current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. protocols.io [protocols.io]

- 4. The Effects of NR2 Subunit-Dependent NMDA Receptor Kinetics on Synaptic Transmission and CaMKII Activation | PLOS Computational Biology [journals.plos.org]

- 5. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In developing hippocampal neurons, NR2B-containing NMDA receptors can mediate signalling to neuronal survival and synaptic potentiation, as well as neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-5-Oxopyrrolidine-2-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of (S)-5-Oxopyrrolidine-2-carboxamide

Abstract: This technical guide offers a comprehensive examination of the physicochemical properties of this compound, a significant chiral intermediate in modern pharmaceutical development. Tailored for researchers, chemists, and formulation scientists, this document synthesizes theoretical data with practical, field-proven insights into its structural, physical, and chemical characteristics. By providing detailed methodologies and grounding claims in authoritative references, this guide serves as an essential resource for the effective application and handling of this compound.

Introduction

This compound, commonly known as L-Pyroglutamamide, is the amide derivative of pyroglutamic acid. Its rigid, cyclic structure and defined stereochemistry at the C2 position make it a valuable chiral building block in asymmetric synthesis. A granular understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction kinetics, developing robust analytical methods for quality control, designing stable formulations, and predicting its behavior in biological systems. This guide provides a foundational understanding of these critical parameters.

Part 1: Molecular and Structural Characterization

The intrinsic properties of a molecule are dictated by its structure. A thorough characterization begins with its fundamental molecular and spectroscopic identity.

Chemical Identity

The foundational data for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxamide | [1] |

| Synonyms | L-Pyroglutamamide, (S)-Pyroglutamide | [1] |

| CAS Number | 16395-57-6 | [1] |

| Chemical Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Monoisotopic Mass | 128.058577502 Da | [1] |

Chemical Structure

The molecule consists of a five-membered pyrrolidone (lactam) ring with a carboxamide substituent at the chiral center. This structure imparts a high degree of polarity.

Caption: 2D structure and key features of the target molecule.

Spectroscopic Profile

Spectroscopic analysis is critical for identity confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three sets of ring protons (CH, CH₂, CH₂) and the protons of the primary amide (-CONH₂) and the lactam (-NH-). The chemical shifts and coupling patterns are definitive for structural confirmation.

-

¹³C NMR: The carbon spectrum will display five unique signals corresponding to the two carbonyl carbons (lactam and amide), the chiral alpha-carbon (CH), and the two methylene carbons (-CH₂-) in the pyrrolidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 129.0659.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, with characteristic strong absorption bands for N-H stretching (amide and lactam, ~3200-3400 cm⁻¹) and C=O stretching (amide and lactam carbonyls, ~1650-1700 cm⁻¹).

Part 2: Physical and Chemical Properties

These properties are essential for process chemistry, formulation, and handling.

Physical State and Appearance

This compound is typically a white to off-white crystalline solid at ambient temperature.

Quantitative Physical Data

The key quantitative properties, including computed values where experimental data is scarce, are tabulated below.

| Property | Value | Notes | Source |

| Melting Point | Data not readily available | Often confused with pyroglutamic acid (160-163°C) | [4] |

| logP (Octanol/Water) | -1.4 | Computed; indicates high hydrophilicity | [1][2] |

| pKa (Acidic) | Data not readily available | The lactam N-H is weakly acidic. | |

| pKa (Basic) | Data not readily available | The carbonyl oxygens are weakly basic. | |

| Water Solubility | High | Predicted based on logP and polar functional groups. |

Expertise & Experience: The high polarity, evidenced by the computed logP of -1.4, is a dominant factor in the molecule's behavior.[1][2] This predicts high aqueous solubility, making it suitable for aqueous-based reactions and formulations but challenging to extract into nonpolar organic solvents. The lack of readily available experimental melting point data highlights the importance of in-house characterization for new batches.

Stability Profile

-

Hydrolytic Stability: The lactam ring is the most reactive site, susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The amide bond is comparatively more stable but can also be hydrolyzed under harsh conditions.

-

Thermal Stability: The compound is expected to be thermally stable under typical storage conditions. However, like many complex organic molecules, it will likely decompose upon melting or at very high temperatures.

-

Storage: For long-term integrity, it is recommended to store the material in a cool, dry place in a tightly sealed container, protected from light and moisture to prevent hydrolysis.

Part 3: Standardized Experimental Protocols

The following protocols describe self-validating systems for determining critical physicochemical parameters.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is chosen over a simple melting point apparatus as it provides a more complete thermal profile, including the enthalpy of fusion, and can reveal decomposition events. A controlled heating rate (10 °C/min) is standard for balancing resolution and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation at elevated temperatures.

Methodology:

-

Instrument & System Suitability: Calibrate the DSC temperature and enthalpy scales using a certified indium standard. The measured onset of melting for indium must be within ±0.5 °C of the certified value.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Analysis Workflow:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

Caption: A standardized workflow for DSC analysis.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality Behind Experimental Choices: Reversed-phase HPLC is the method of choice for polar, non-volatile compounds like this. A C18 column provides a universal stationary phase. The mobile phase (water/acetonitrile gradient) is selected to elute the highly polar analyte in a reasonable time with good peak shape. UV detection is suitable due to the presence of the carbonyl chromophores.

Methodology:

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18, 4.6 x 150 mm, 5 µm

-

-

Standard Preparation: Prepare a standard solution of this compound in water at a concentration of approximately 1.0 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 210 nm

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

-

System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

-

Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Conclusion

This compound is a highly polar, chiral molecule whose physicochemical properties are dominated by its lactam and carboxamide functional groups. Its high hydrophilicity dictates its solubility and chromatographic behavior, while the lactam ring represents its primary point of potential chemical instability. The standardized protocols provided herein offer a robust framework for its consistent analysis and characterization, empowering researchers and developers to confidently utilize this valuable synthetic intermediate.

References

- 1. This compound | C5H8N2O2 | CID 444439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-oxopyrrolidine-2-carboxamide (C5H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 5-Oxopyrrolidine-2-carboxylic acid [chembk.com]

A Technical Guide to the Spectroscopic Characterization of L-Pyroglutamamide

Abstract

L-Pyroglutamamide, a derivative of pyroglutamic acid, is a molecule of interest in various biochemical and pharmaceutical contexts. Its precise structural confirmation is paramount for any application, from fundamental research to quality control in drug development. This guide provides an in-depth technical overview of the core spectroscopic techniques used to elucidate and verify the structure of L-Pyroglutamamide: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present validated data with detailed interpretations, and offer standardized protocols to ensure reproducibility.

Introduction: The Molecular Identity of L-Pyroglutamamide

L-Pyroglutamamide is a chiral molecule featuring a five-membered lactam ring and a primary amide group. The unambiguous identification of this structure and its stereochemistry is critical. Spectroscopic analysis provides a non-destructive fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This document serves as a reference for acquiring and interpreting the key spectroscopic data that collectively confirm the identity and purity of L-Pyroglutamamide.

Molecular Structure:

-

Chemical Formula: C₅H₈N₂O₂

-

Molecular Weight: 128.13 g/mol

-

Key Features: A cyclic amide (lactam), a primary amide, and a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Analysis

Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Expertise in Practice: Experimental Protocol The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for L-Pyroglutamamide as it readily dissolves the polar molecule and its residual proton signal does not overlap with key analyte signals. Furthermore, the amide N-H protons are less prone to rapid exchange with the solvent compared to protic solvents like D₂O, allowing for their observation.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of L-Pyroglutamamide and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: A standard pulse sequence is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation and Spectral Assignment

The ¹H NMR spectrum of L-Pyroglutamamide shows distinct signals corresponding to the seven non-exchangeable protons and the amide protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Hα (CH) | ~4.0 - 4.1 | dd (doublet of doublets) | J ≈ 8.0, 5.0 | 1H |

| Hβ (CH₂) | ~1.9 - 2.1 | m (multiplet) | - | 2H |

| Hγ (CH₂) | ~2.1 - 2.3 | m (multiplet) | - | 2H |

| Lactam NH | ~7.8 | s (singlet) | - | 1H |

| Amide NH₂ | ~7.0 and ~7.3 | s (broad), s (broad) | - | 2H |

-

Hα: This proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the Hβ methylene group, resulting in a doublet of doublets.

-

Hβ & Hγ: These methylene protons form a complex multiplet pattern due to coupling with each other and with the Hα proton.

-

Amide Protons (NH and NH₂): The signals for the amide protons can be broad due to quadrupole effects and exchange. Their chemical shifts are sensitive to concentration and temperature.

Carbon-¹³ (¹³C) NMR Analysis

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expertise in Practice: Experimental Protocol The protocol is similar to ¹H NMR, using the same sample. ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a greater number of scans. A proton-decoupled experiment is standard, which collapses C-H coupling and results in a single sharp peak for each unique carbon atom, simplifying the spectrum.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary for quantitative accuracy of all carbon signals, including quaternary carbons.

Data Interpretation and Spectral Assignment

The ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in L-Pyroglutamamide.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Lactam) | ~177 |

| C=O (Amide) | ~174 |

| Cα (CH) | ~58 |

| Cγ (CH₂) | ~30 |

| Cβ (CH₂) | ~28 |

-

Carbonyl Carbons: The two carbonyl carbons (lactam and primary amide) are the most deshielded, appearing at the highest chemical shifts.

-

Aliphatic Carbons: The Cα, Cβ, and Cγ carbons appear in the aliphatic region of the spectrum, with their specific shifts determined by their proximity to the electron-withdrawing nitrogen and carbonyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[1][2]

Expertise in Practice: Experimental Protocol For a solid sample like L-Pyroglutamamide, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Perform a background scan first, then the sample scan.

Data Interpretation and Spectral Assignment

The IR spectrum is dominated by absorptions from the N-H and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

| ~3400 and ~3200 | N-H Stretch | Primary Amide (NH₂) | Two sharp/medium bands |

| ~3300 | N-H Stretch | Lactam (secondary amide) | Broad/medium band |

| ~1680 | C=O Stretch | Lactam Carbonyl | Strong, sharp |

| ~1660 | C=O Stretch | Primary Amide Carbonyl (Amide I) | Strong, sharp |

| ~1620 | N-H Bend | Primary Amide (Amide II) | Medium |

| ~2850-3000 | C-H Stretch | Aliphatic CH₂ and CH | Medium/weak |

-

N-H Region: The region above 3000 cm⁻¹ is characteristic of N-H stretching. The two distinct peaks for the primary amide and the single peak for the lactam are key identifiers.

-

Carbonyl Region: The strong, intense absorptions between 1600-1700 cm⁻¹ are unambiguous evidence of the two carbonyl groups. Their exact positions can help distinguish between the cyclic lactam and the primary amide.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

Expertise in Practice: Experimental Protocol Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like L-Pyroglutamamide, as it typically keeps the molecule intact.

-

Sample Preparation: Prepare a dilute solution of L-Pyroglutamamide in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation: Infuse the sample into an ESI-MS instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., via collision-induced dissociation) to produce a characteristic fragmentation pattern.

Data Interpretation and Analysis

| m/z Value | Ion Identity | Interpretation |

| 129.06 | [M+H]⁺ | Protonated molecular ion (confirms molecular weight of 128.05) |

| 112.03 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amide |

| 84.04 | [M+H - COOH]⁺ | Loss of the carboxyl group functionality after ring opening |

-

Molecular Ion: The primary observation in the full scan MS spectrum will be the protonated molecular ion at m/z 129. This confirms the molecular formula C₅H₈N₂O₂.

-

Fragmentation: The fragmentation pattern provides a puzzle piece for the structure. The characteristic loss of ammonia (17 Da) is a strong indicator of a primary amide group.

Integrated Spectroscopic Analysis Workflow

No single technique provides all structural information. The power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of L-Pyroglutamamide.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and definitive characterization of L-Pyroglutamamide. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the critical lactam and primary amide functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the elemental composition and molecular weight. This multi-faceted approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for research and development in the pharmaceutical and life sciences.

References

A Senior Scientist's Guide to the In Vitro Evaluation of (S)-5-Oxopyrrolidine-2-carboxamide (L-Pyroglutamic Acid)

Executive Summary

(S)-5-Oxopyrrolidine-2-carboxamide, more commonly known as L-Pyroglutamic acid (L-PGA), is a cyclized derivative of L-glutamic acid found endogenously in the brain.[1][2] It has garnered significant interest within the neuropharmacology community for its potential nootropic and neuroprotective properties.[3][4] L-PGA is reported to enhance cholinergic activity, modulate glutamate neurotransmission, and protect neurons from excitotoxicity.[4][5][6] This technical guide provides a comprehensive framework for the in vitro investigation of L-PGA, designed to rigorously assess its therapeutic potential. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental design, ensuring that each phase of study is a self-validating system that builds a robust, data-driven narrative around the compound's mechanism of action.

Introduction to this compound

Chemical Identity and Physicochemical Properties

L-Pyroglutamic acid is a unique amino acid derivative formed when the amino group of glutamic acid cyclizes to create a lactam.[4] This structural feature is critical to its biological activity and stability. A foundational understanding of its properties is essential for accurate experimental design, particularly in preparing stock solutions and understanding its behavior in physiological buffers.

| Property | Value | Source |

| IUPAC Name | (S)-5-Oxopyrrolidine-2-carboxylic acid | PubChem[7] |

| Synonyms | L-Pyroglutamic acid, L-Pidolic acid, 5-Oxoproline | PubChem[7] |

| Molecular Formula | C₅H₇NO₃ | PubChem[7] |

| Molecular Weight | 129.11 g/mol | PubChem[7] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in water | - |

Biological Significance and Therapeutic Rationale

L-PGA is a metabolite in the glutathione cycle and can be converted to glutamate, suggesting a role in neurotransmitter storage and modulation.[2][6] Its therapeutic potential stems from several key observations:

-

Neuroprotection: Studies have shown L-PGA protects primary cortical neurons from glutamate-induced neurotoxicity, a mechanism implicated in ischemic brain injury and neurodegenerative diseases.[5] This protection is linked to the suppression of intracellular calcium elevation and nitric oxide formation.[5]

-

Cognitive Enhancement: L-PGA has been shown to reverse scopolamine-induced memory deficits, suggesting an enhancement of cholinergic pathways crucial for learning and memory.[4][8]

-

Anxiolytic Effects: The compound exhibits anti-anxiety properties, possibly through increasing the release of the inhibitory neurotransmitter GABA.[6]

These multifaceted activities make L-PGA a compelling candidate for neurodegenerative and cognitive disorders, necessitating a structured in vitro evaluation to dissect its mechanisms.

Foundational Principles for In Vitro Assessment

The Rationale for a Neuronal Cell Model

In vitro models provide a controlled, reproducible environment to investigate molecular and cellular processes without the complexities of a whole organism.[9] For neuropharmacological studies, human-derived cell lines are invaluable as they express human-specific proteins and isoforms.[9]

Selecting an Appropriate Cell Model: The SH-SY5Y Cell Line

The human neuroblastoma SH-SY5Y cell line is a cornerstone model for neuroscience research.[9]

Why SH-SY5Y?

-

Human Origin: It provides a more clinically relevant context compared to rodent primary cells.[9]

-

Catecholaminergic Phenotype: These cells can synthesize both dopamine and norepinephrine, making them highly relevant for modeling Parkinson's disease and other disorders involving catecholaminergic neurons.[9][10]

-

Versatility: They are widely used to model neurotoxicity, oxidative stress, and neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10][11]

-

Robustness: As an immortalized cell line, it offers consistency and reproducibility, which is crucial for drug screening and mechanistic studies.[10][12]

Core Experimental Workflows

A phased approach is critical. We begin by establishing the compound's safety profile, then assess its efficacy in a disease-relevant context, and finally, probe the underlying mechanisms.

Phase 1: Cytotoxicity and Viability Assessment

Causality: Before testing for therapeutic benefit, we must first determine the concentration range at which L-PGA is non-toxic to our cellular model. This establishes a "therapeutic window" for all subsequent experiments. The MTT assay is a gold-standard colorimetric method that measures metabolic activity, a direct indicator of cell viability.

Caption: Phase 1 Workflow for Cytotoxicity Assessment.

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A suggested range is from 2 µM to 2 mM.

-

Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only wells as a 100% viability control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well for a final concentration of 0.5 mg/mL.

-

Formazan Development: Return the plate to the incubator for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to reduce background noise.

Phase 2: Evaluating Neuroprotective Effects

Causality: To model neurodegenerative conditions, we introduce a cellular stressor. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that directly induces oxidative stress, a key pathological feature in many neurological disorders.[16][17] This experiment tests the core hypothesis: can L-PGA protect neurons from oxidative damage?

Caption: Phase 2 Workflow for Neuroprotection Assay.

-

Cell Seeding: Plate SH-SY5Y cells as described in the MTT protocol (3.1).

-

Pre-treatment: Based on Phase 1 data, select 2-3 non-toxic concentrations of L-PGA. Remove the culture medium and add a medium containing the selected concentrations of L-PGA. Incubate for 2 to 4 hours.

-

Induce Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add this solution directly to the wells to achieve a final concentration known to cause significant (~50%) cell death (this concentration, typically 100-500 µM, must be predetermined).[18] Include control wells: Untreated, L-PGA only, and H₂O₂ only.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Assess Viability: Perform the MTT assay as described in Protocol 3.1 to quantify cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by L-PGA by comparing the viability of cells treated with (L-PGA + H₂O₂) against those treated with H₂O₂ alone.

Phase 3: Mechanistic Investigations

Causality: Having demonstrated a neuroprotective effect, the next logical step is to understand how L-PGA achieves this. We will investigate two primary pathways implicated in oxidative stress-induced cell death: intracellular Reactive Oxygen Species (ROS) accumulation and the activation of apoptotic caspases.

The DCFH-DA assay measures general oxidative stress.[19] The cell-permeant DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, providing a direct readout of intracellular ROS levels.[20][21]

-

Cell Culture: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat with L-PGA and H₂O₂ as described in the neuroprotection assay (Protocol 3.2).

-

Probe Loading: After the treatment period, remove the medium and wash the cells once with warm PBS.

-

Incubation: Add 100 µL of 10 µM DCFH-DA working solution (prepared in serum-free medium) to each well. Incubate for 30 minutes at 37°C, protected from light.[22]

-

Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[22]

-

Measurement: Add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[22] An increase in fluorescence corresponds to higher ROS levels.

Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[23] Measuring their activity provides a direct, quantitative assessment of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[24][25]

-

Cell Culture: Seed SH-SY5Y cells in a white-walled 96-well plate suitable for luminescence. Treat cells as described in the neuroprotection assay (Protocol 3.2).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.[26]

-

Assay Procedure ("Add-Mix-Measure"):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[25]

-

Mix the contents on a plate shaker for 30 seconds at low speed.

-

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in the luminescent signal in L-PGA-treated groups (relative to H₂O₂ alone) indicates inhibition of apoptosis.

Caption: Hypothesized Mechanism of L-PGA Neuroprotection.

Data Analysis and Interpretation